molecular formula C11H9ClO2 B7894858 3-Chlorophenyl-(3-furyl)methanol

3-Chlorophenyl-(3-furyl)methanol

Cat. No.: B7894858
M. Wt: 208.64 g/mol
InChI Key: PEQCLGWURPBINR-UHFFFAOYSA-N
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Description

3-Chlorophenyl-(3-furyl)methanol is an organic compound with the molecular formula C11H9ClO2 It consists of a chlorophenyl group and a furyl group connected by a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl-(3-furyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with furfuryl alcohol in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl-(3-furyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-chlorophenyl-(3-furyl)ketone.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-Chlorophenyl-(3-furyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenyl-(2-furyl)methanol
  • 3-Chlorophenyl-(4-furyl)methanol
  • 3-Chlorophenyl-(3-thienyl)methanol

Uniqueness

3-Chlorophenyl-(3-furyl)methanol is unique due to the specific positioning of the furyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-chlorophenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQCLGWURPBINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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